Rhein-8-glucoside calcium salt
Overview
Description
Rhein-8-glucoside calcium salt is an anthraquinone compound isolated from the ethanol extract of the roots of Saussurea lappa. It is known for its inhibitory activity against human Protein Tyrosine Phosphatase 1B (hPTP1B) with an IC50 value of 11.5 μM. This compound also exhibits antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhein-8-glucoside calcium salt can be synthesized by oxidizing rheinanthrone-8-glucoside using oxygen or an oxygen source in the presence of active carbon as a catalyst. The resulting product is then converted to its calcium salt form using methanol precipitation from a calcium ion-containing aqueous solution .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Saussurea lappa using ethanol. The extract is then purified and converted to the calcium salt form through the aforementioned synthetic route .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxygen or other oxidizing agents.
Reduction: The compound can be reduced to its aglycone form, rhein, under specific conditions.
Substitution: It can participate in substitution reactions where the glucoside moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Active carbon as a catalyst, oxygen or oxygen sources.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sennosides A and B.
Reduction: Rhein.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Rhein-8-glucoside calcium salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of anthraquinone derivatives and their chemical properties.
Biology: Investigated for its inhibitory effects on human Protein Tyrosine Phosphatase 1B and its potential role in regulating cellular processes.
Medicine: Explored for its antibacterial properties and potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of antibacterial agents and other pharmaceutical products .
Mechanism of Action
Rhein-8-glucoside calcium salt exerts its effects primarily through the inhibition of human Protein Tyrosine Phosphatase 1B. This inhibition disrupts the dephosphorylation of tyrosine residues on target proteins, thereby affecting various signaling pathways involved in cellular processes such as metabolism, growth, and differentiation. The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
- Rhein
- Sennosides A and B
- Emodin-8-glucoside
- Chrysophanol-8-glucoside
Comparison: Rhein-8-glucoside calcium salt is unique due to its specific inhibitory activity against human Protein Tyrosine Phosphatase 1B and its calcium salt form, which enhances its solubility and bioavailability. Compared to other similar compounds, it exhibits moderate bioactivity and distinct antibacterial properties .
Properties
IUPAC Name |
calcium;3-carboxy-9,10-dioxo-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2/t11-,16-,18+,19-,20+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBCAMVOFYHJP-WJGQHNSASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16CaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150413 | |
Record name | Rhein-8-glucoside calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113443-70-2 | |
Record name | Rhein-8-glucoside calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113443702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhein-8-glucoside calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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